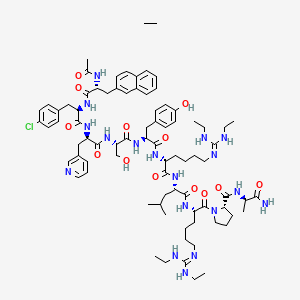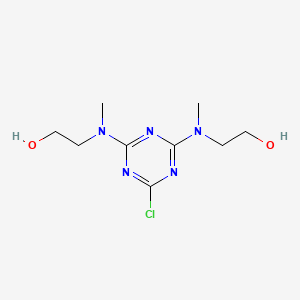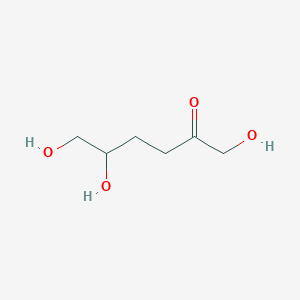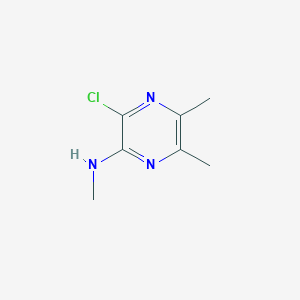
2-(2,4-Difluorophenyl)acetohydrazide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenyl)acetohydrazide hydrochloride is a synthetic organic compound with the molecular formula C8H8F2N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired acetohydrazide. The hydrochloride salt is then formed by treating the acetohydrazide with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetohydrazide to amines or hydrazines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Production of amines or hydrazines.
Substitution: Generation of substituted phenyl derivatives.
科学研究应用
2-(2,4-Difluorophenyl)acetohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
相似化合物的比较
- 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride
- 2-(3,4-Difluorophenyl)acetohydrazide hydrochloride
- 2-(2,4-Dichlorophenyl)acetohydrazide hydrochloride
Comparison: 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and selectivity in enzyme inhibition studies .
属性
分子式 |
C8H9ClF2N2O |
|---|---|
分子量 |
222.62 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-5(7(10)4-6)3-8(13)12-11;/h1-2,4H,3,11H2,(H,12,13);1H |
InChI 键 |
DGIDWLZVZXCNJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)







![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)

![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)


